Cas no 371935-74-9 (PI-103)
PI-103 structure
Product Name:PI-103
CAS-nummer:371935-74-9
MF:C19H16N4O3
MW:348.355343818665
MDL:MFCD11983145
CID:67882
PubChem ID:9884685
Update Time:2025-04-18
PI-103 Chemische en fysische eigenschappen
Naam en identificatie
-
- PI 103 hydrochloride
- PI-103
- 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
- Name: Y 27632
- Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
- PI 103
- PI-103 (FREE BASE) (PI 103)
- X6K
- PI103
- 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- YQX02F616F
- AK163162
- 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
- Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
- s1038
- PIK-103
- NSC-776996
- BCP19373
- NCGC00187906-03
- 371935-74-9 (free base)
- NCGC00187906-01
- BRD-K67868012-003-01-5
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
- NSC-759676
- BCP01923
- HMS3650M10
- 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
- 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- compound 2 [PMID: 17601739]
- 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- MFCD11983145
- Kinome_3597
- CCG-101301
- SW218117-2
- AC-31514
- SCHEMBL258242
- HMS3654E09
- EX-A039
- BCPP000107
- SMR002530603
- CHEMBL573339
- HMS3295E19
- HY-10115
- 4l23
- FT-0712341
- 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
- cid_9884685
- AMY23717
- PI-103 HCl
- 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- CHEBI:90524
- NSC776996
- HMS3244E11
- 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
- NCGC00187906-02
- HMS3244E12
- DTXSID40190676
- mTOR Inhibitor, PI103
- MLS006010988
- AKOS024462563
- 371935-74-9
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
- TUVCWJQQGGETHL-UHFFFAOYSA-N
- AS-16221
- UNII-YQX02F616F
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
- 2x6k
- BDBM25045
- GTPL5701
- pyridofuropyrimidine derivative, 2
- 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
- NCGC00187906-15
- NSC759676
- SR-01000946304
- PI-103 hydrobromide
- HMS3244F11
- PI 103 hydrobromide
- CS-0127
- HMS3229C15
- PIK 103
- PI 3-K Inhibitor V
- Q27088379
- SR-01000946304-1
- 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
- BRD-K67868012-001-07-6
- SDCCGSBI-0086698.P006
- 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
- PI-103?
- BRD-K67868012-003-02-3
-
- MDL: MFCD11983145
- Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
- InChI-sleutel: TUVCWJQQGGETHL-UHFFFAOYSA-N
- LACHT: O1CCN(C2=C3C(C4=CC=CN=C4O3)=NC(C3C=CC=C(C=3)O)=N2)CC1
Berekende eigenschappen
- Exacte massa: 384.09900
- Monoisotopische massa: 348.12224039g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 2
- Complexiteit: 489
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 84.5
- XLogP3: 2.7
Experimentele eigenschappen
- Kookpunt: 520.25°C at 760 mmHg
- PSA: 84.51000
- LogboekP: 3.84720
PI-103 Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319
- Waarschuwingsverklaring: P261-P305+P351+P338
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PI-103 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-10mg |
PI-103 |
371935-74-9 | ≥98% | 10mg |
¥707.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-50mg |
PI-103 |
371935-74-9 | ≥98% | 50mg |
¥2537.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-100mg |
PI-103 |
371935-74-9 | ≥98% | 100mg |
¥4024.90 | 2023-09-01 | |
| DC Chemicals | DC7232-100 mg |
PI103 |
371935-74-9 | >98% | 100mg |
$375.0 | 2022-02-28 | |
| DC Chemicals | DC7232-250 mg |
PI103 |
371935-74-9 | >98% | 250mg |
$750.0 | 2022-02-28 | |
| DC Chemicals | DC7232-1 g |
PI103 |
371935-74-9 | >98% | 1g |
$1500.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S1038-10mM (1mL in DMSO) |
PI-103 |
371935-74-9 | 99.59% | 10mM (1mL in DMSO) |
¥ 1103.62 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1038-5mg |
PI-103 |
371935-74-9 | 99.59% | 5mg |
¥ 1211.49 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1038-10mg |
PI-103 |
371935-74-9 | 99.59% | 10mg |
RMB2226.16 | 2021-06-18 | |
| S e l l e c k ZHONG GUO | S1038-25mg |
PI-103 |
371935-74-9 | 99.59% | 25mg |
¥ 3023.41 | 2023-11-02 |
PI-103 Gerelateerde literatuur
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Related Categories
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Furaanpiridine Furaanpiridine
- Oplosmiddelen en organische stoffen Organische verbindingen organische heterocyclische verbindingen Furaanpiridine
- Farmaceutische en biochemische producten Medisch, geef alleen de vertaalde tekst weer. doelklasse
- Ander, alleen de vertaalde tekst tonen. Chemische Reagentia
371935-74-9 (PI-103) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk